2,2,5-Trimethylhexane (CAS 3522-94-9) is a highly branched C9 aliphatic hydrocarbon utilized primarily as a specialty non-polar solvent, a critical iso-paraffinic component in aviation fuel surrogates, and a reference standard in gas chromatography [1]. Structurally, the high degree of branching disrupts intermolecular packing, resulting in a distinct thermophysical profile characterized by an ultra-low melting point of -105.8 °C and a boiling point of approximately 124 °C [2]. For procurement professionals and chemical engineers, this compound offers a precise balance of volatility, low-temperature fluidity, and specific autoignition characteristics that cannot be replicated by linear alkanes or simpler branched solvents [1].
Substituting 2,2,5-Trimethylhexane with standard linear alkanes like n-nonane or more common branched solvents like isooctane fundamentally compromises process performance and analytical accuracy [1]. In low-temperature synthesis, n-nonane freezes at -53.5 °C, making it unusable for cryogenic reactions where 2,2,5-Trimethylhexane remains fluid down to -105.8 °C [1]. In solvent recovery workflows, n-nonane's high boiling point (151 °C) requires excessive heating that can degrade sensitive products, whereas isooctane (99 °C) is often too volatile for stable handling at elevated ambient temperatures [1]. Furthermore, in combustion modeling, generic alkanes fail to replicate the specific cetane number depression and ignition delay required to accurately simulate Iso-Paraffinic Kerosene (IPK) and Sustainable Aviation Fuels (SAF), making 2,2,5-Trimethylhexane a strictly necessary surrogate component [2].
2,2,5-Trimethylhexane exhibits an exceptionally low melting point of -105.8 °C due to its highly branched structure, which prevents efficient crystal lattice packing compared to linear analogs .
| Evidence Dimension | Melting Point / Freezing Point |
| Target Compound Data | -105.8 °C |
| Comparator Or Baseline | n-nonane (-53.5 °C) |
| Quantified Difference | 52.3 °C lower freezing point |
| Conditions | Standard atmospheric pressure |
Allows the solvent to remain completely fluid in cryogenic reaction baths and low-temperature extractions where linear C9 alkanes would solidify.
The branched architecture of 2,2,5-Trimethylhexane reduces its boiling point to 122–124 °C, positioning it between highly volatile isooctane and heavier linear nonane .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 122–124 °C |
| Comparator Or Baseline | n-nonane (150.8 °C) |
| Quantified Difference | ~27 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables efficient solvent removal under milder vacuum or heating conditions, significantly reducing the risk of thermal degradation for heat-sensitive solutes.
In the formulation of synthetic aviation fuels, highly branched iso-alkanes like 2,2,5-Trimethylhexane are required to lower the mixture's overall reactivity. While linear alkanes like n-nonane possess high cetane numbers that accelerate autoignition, 2,2,5-Trimethylhexane effectively depresses the cetane number to match the Derived Cetane Number (DCN ~49-50) of target Iso-Paraffinic Kerosene (IPK) [1].
| Evidence Dimension | Ignition Delay / Derived Cetane Number (DCN) modulation |
| Target Compound Data | Lowers mixture DCN to ~49-50 (Jet-A/IPK target) |
| Comparator Or Baseline | Pure n-alkane baselines (DCN > 60) |
| Quantified Difference | Reduces overall reactivity and increases ignition delay to match highly branched synthetic fuels |
| Conditions | Chemical Reactor Network (CRN) combustion modeling |
Critical for engineers formulating physical fuel surrogates that must accurately mimic the combustion and emissions profiles of Sustainable Aviation Fuels (SAF).
In gas chromatography, 2,2,5-Trimethylhexane serves as a reliable retention marker. On standard non-polar columns, its steric bulk causes it to elute significantly earlier than its linear C9 counterpart, yielding a Kovats Linear Retention Index of approximately 779 [1].
| Evidence Dimension | Kovats Linear Retention Index |
| Target Compound Data | RI = 778.8 - 779.7 |
| Comparator Or Baseline | n-octane (RI = 800) and n-nonane (RI = 900) |
| Quantified Difference | Elutes prior to the linear C8 alkane despite having 9 carbon atoms |
| Conditions | Non-polar column (e.g., Rtx-DHA 50), 35 °C isothermal or standard temperature programming |
Provides an essential calibration point for laboratories performing ASTM D5134 compositional analysis of petroleum naphtha and alkylates.
Procured by combustion research facilities to formulate multi-component physical surrogates for Iso-Paraffinic Kerosene (IPK) and Sustainable Aviation Fuels (SAF), where its specific branching is required to achieve target ignition delays and cetane numbers [1].
Selected as a non-polar reaction medium for air- and moisture-sensitive organometallic syntheses operating at cryogenic temperatures (e.g., -78 °C), where standard linear solvents like n-nonane would freeze and disrupt stirring .
Utilized by petrochemical QA/QC laboratories as a specific retention index marker to calibrate gas chromatographs for the analysis of complex gasoline and naphtha streams according to ASTM methodologies [2].
Flammable;Irritant;Health Hazard;Environmental Hazard